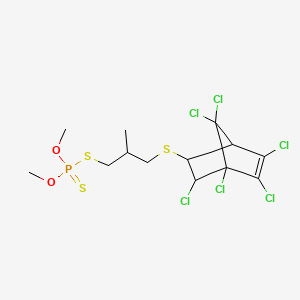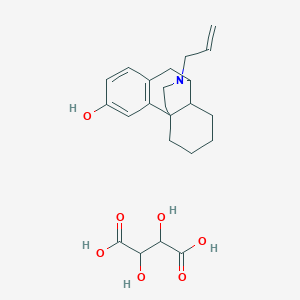![molecular formula C12H15ClN2O3 B14159960 methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate CAS No. 956397-16-3](/img/structure/B14159960.png)
methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a methyl ester group, a chlorobenzyl group, and an alaninate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate typically involves the reaction of 2-chlorobenzylamine with methyl N-carbamoyl-L-alaninate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl N-[(2-chlorobenzyl)carbamoyl]-L-valinate
- Methyl N-[(2-chlorobenzyl)carbamoyl]-L-leucinate
- Methyl N-[(2-chlorobenzyl)carbamoyl]-L-isoleucinate
Uniqueness
Methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate is unique due to its specific structural features, such as the presence of the alaninate moiety, which can influence its reactivity and interaction with biological targets
Eigenschaften
CAS-Nummer |
956397-16-3 |
|---|---|
Molekularformel |
C12H15ClN2O3 |
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
methyl (2S)-2-[(2-chlorophenyl)methylcarbamoylamino]propanoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(11(16)18-2)15-12(17)14-7-9-5-3-4-6-10(9)13/h3-6,8H,7H2,1-2H3,(H2,14,15,17)/t8-/m0/s1 |
InChI-Schlüssel |
ORDKFDMNJMDKIU-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC)NC(=O)NCC1=CC=CC=C1Cl |
Kanonische SMILES |
CC(C(=O)OC)NC(=O)NCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-](/img/structure/B14159887.png)



![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)


![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)
![5-[(4-Propan-2-yloxyphenyl)methyl]-5-(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14159943.png)

![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid, (R)-](/img/structure/B14159973.png)
